

Quinoline-5-carbaldehyde: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quinoline-5-carbaldehyde

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Quinoline-5-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, presents a physicochemical profile that requires a thorough understanding for its effective application in research and development. This technical guide provides a comprehensive overview of the available solubility and stability data for **quinoline-5-carbaldehyde**, alongside detailed experimental protocols to enable researchers to conduct further investigations.

Core Physicochemical Properties

Quinoline-5-carbaldehyde is a yellow to brown solid with the chemical formula $C_{10}H_7NO$.^[1] Its structure, featuring a quinoline core with a carbaldehyde group at the 5-position, dictates its reactivity and physical properties.

| Property | Value | Source |
|-------------------|-----------------------|-----------------|
| Molecular Formula | $C_{10}H_7NO$ | [1][2][3] |
| Molecular Weight | 157.17 g/mol | [2][3] |
| Appearance | Yellow to brown solid | [1] |
| CAS Number | 22934-41-4 | [1][2][3][4][5] |

Solubility Profile

Quantitative solubility data for **quinoline-5-carbaldehyde** is not extensively available in public literature. However, qualitative descriptions and data from related compounds provide valuable insights.

Qualitative Solubility

The compound is consistently reported to be "slightly soluble in water".^{[1][2][6][7]} For organic solvents, while specific data for **quinoline-5-carbaldehyde** is lacking, the solubility of structurally similar quinoline derivatives suggests it is likely soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and may have some solubility in alcohols such as ethanol.

Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) | Method |
|---------|------------------|------------------|---------------|
| Water | Slightly soluble | Not Specified | Not Specified |

Stability Profile

Quinoline-5-carbaldehyde is known to be sensitive to certain environmental conditions, which is critical for its handling and storage.

Qualitative Stability

The compound is described as "air sensitive".^{[1][2][7]} It is also noted to be incompatible with strong oxidizing agents, strong acids, and strong bases.^{[2][7]} For optimal preservation of its integrity, storage under an inert atmosphere at refrigerated temperatures (2-8°C or -20°C) is recommended.^[4]

Forced Degradation Studies

While specific degradation pathways for **quinoline-5-carbaldehyde** are not well-documented, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal,

and photolytic) are essential to elucidate its intrinsic stability. The primary degradation product upon oxidation of the aldehyde group would likely be quinoline-5-carboxylic acid.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of **quinoline-5-carbaldehyde**.

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

- **Preparation:** Add an excess amount of solid **quinoline-5-carbaldehyde** to a series of vials, each containing a different solvent of interest (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO).
- **Equilibration:** Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the vials at a high speed to pellet the remaining solid.
- **Sampling:** Carefully withdraw a known volume of the supernatant. To avoid precipitation, it may be necessary to pre-warm the syringe.
- **Filtration:** Immediately filter the collected supernatant through a suitable low-binding filter (e.g., 0.22 µm PVDF) into a clean vial.
- **Quantification:** Analyze the concentration of **quinoline-5-carbaldehyde** in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The solubility is calculated from the concentration of the saturated solution.

Protocol 2: Stability-Indicating HPLC Method for Forced Degradation Studies

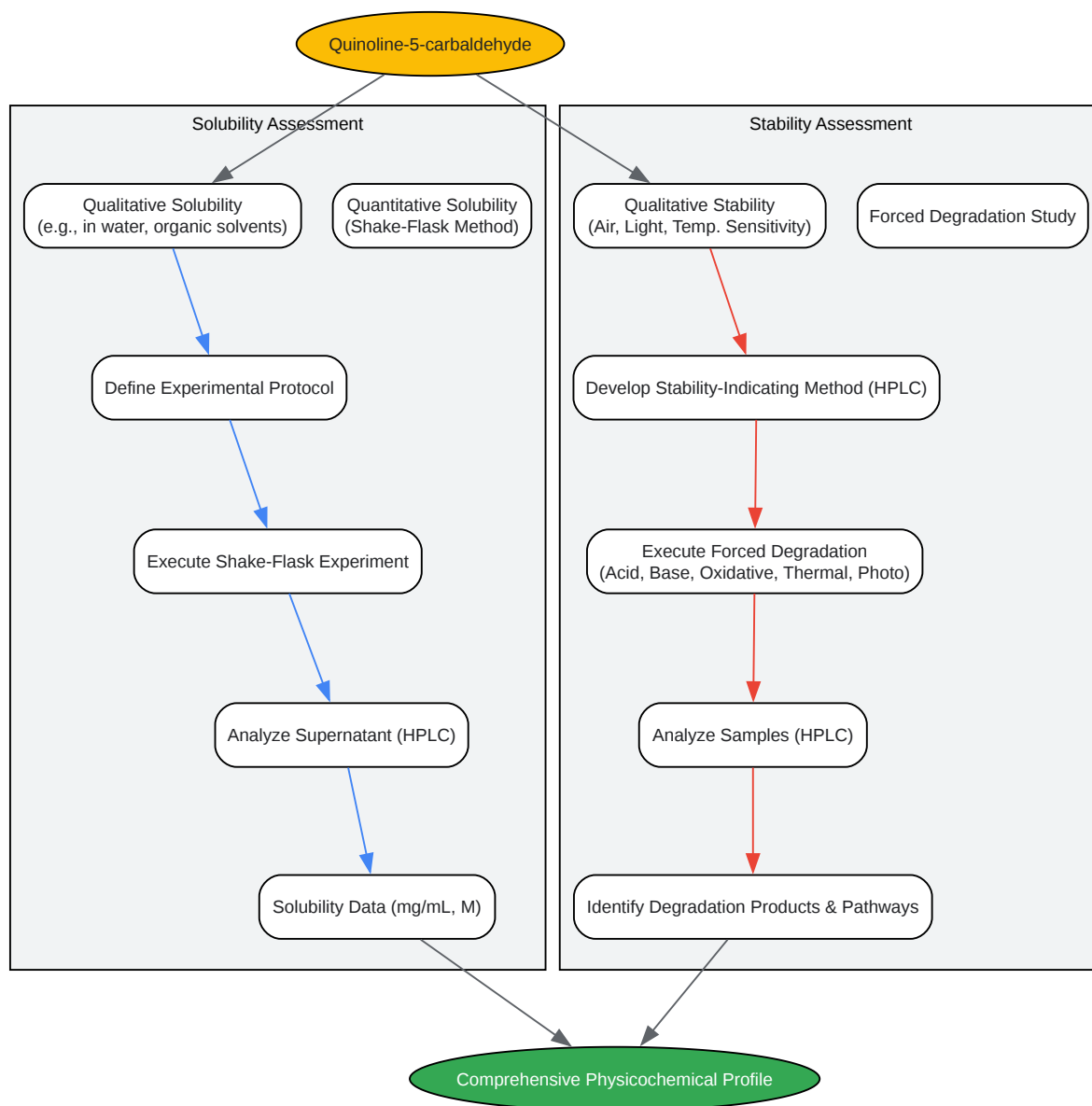
This protocol outlines a method to assess the stability of **quinoline-5-carbaldehyde** under various stress conditions.

- Preparation of Stock Solution: Prepare a stock solution of **quinoline-5-carbaldehyde** in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- Forced Degradation Conditions:
 - Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and incubate at 60°C.
 - Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and incubate at 60°C.
 - Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
 - Thermal Stress: Expose the solid compound and the stock solution to a dry heat of 80°C.
 - Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.^[8] A control sample should be protected from light.
- Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
- HPLC Analysis:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: Acetonitrile.
 - Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with a lower percentage of Mobile Phase B and increase over time).
 - Flow Rate: 1.0 mL/min.

- Detection: UV detection at an appropriate wavelength.
- Injection Volume: 10 μ L.
- Data Analysis: The percentage of degradation is calculated by comparing the peak area of **quinoline-5-carbaldehyde** in the stressed samples to that of the unstressed control. Peak purity analysis of the parent peak should be performed to ensure no co-eluting degradants.

Visualizations

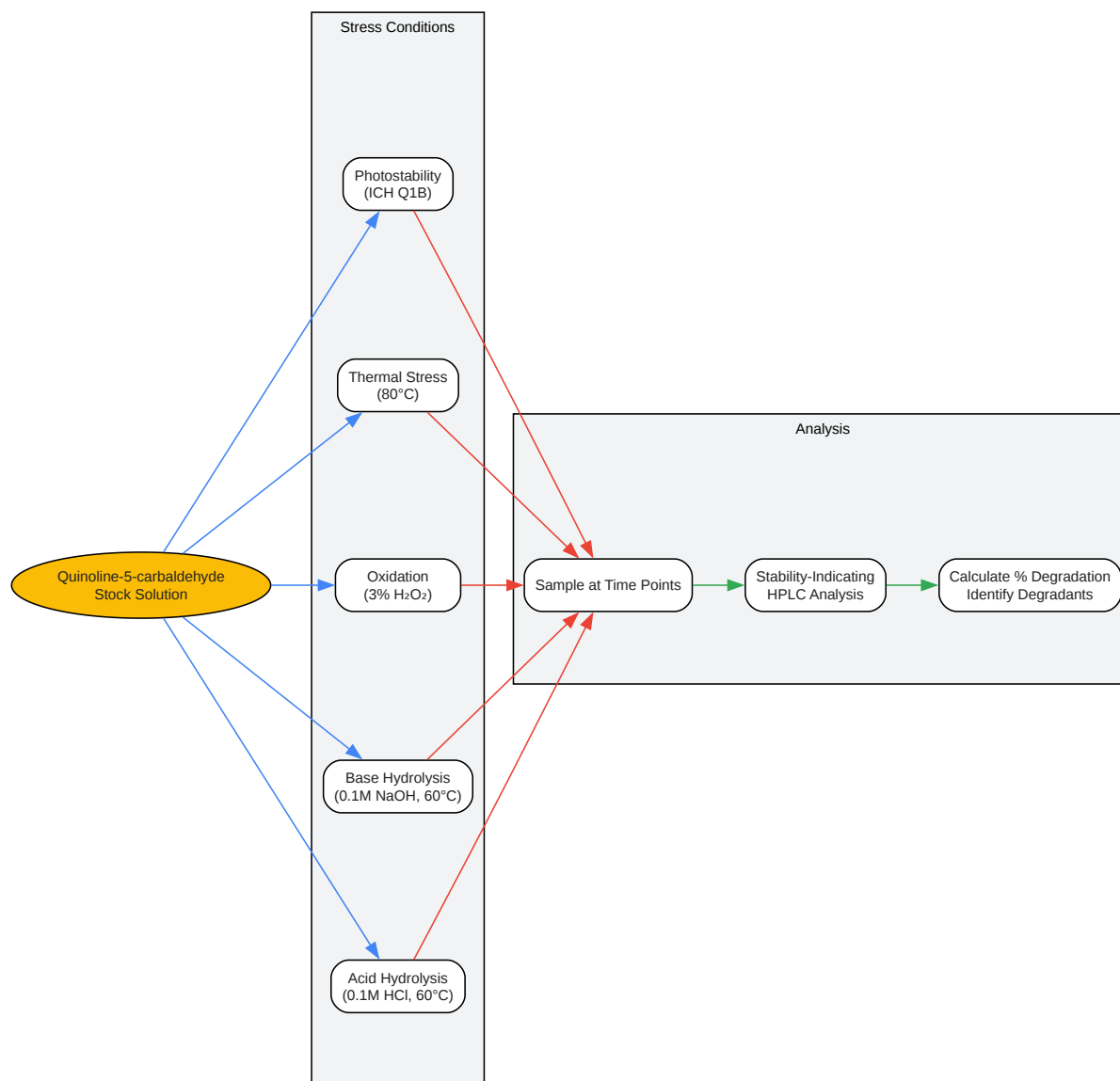
Logical Workflow for Physicochemical Characterization



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Caption: Workflow for the physicochemical characterization of **quinoline-5-carbaldehyde**.

Experimental Workflow for Forced Degradation Studies



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Caption: Experimental workflow for conducting forced degradation studies.

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- To cite this document: BenchChem. [Quinoline-5-carbaldehyde: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1306823#quinoline-5-carbaldehyde-solubility-and-stability-data]

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